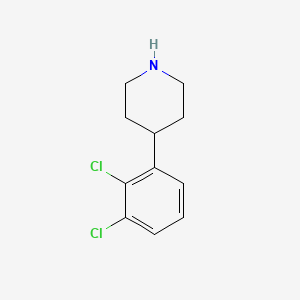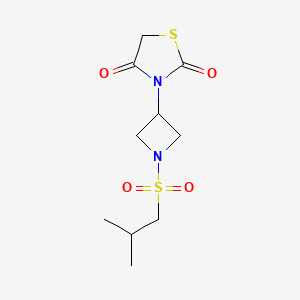![molecular formula C12H13ClN2O3S B2807906 2-Chloro-N-[3-[3-(methanesulfonamido)phenyl]prop-2-ynyl]acetamide CAS No. 2194020-44-3](/img/structure/B2807906.png)
2-Chloro-N-[3-[3-(methanesulfonamido)phenyl]prop-2-ynyl]acetamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-Chloro-N-[3-[3-(methanesulfonamido)phenyl]prop-2-ynyl]acetamide is a chemical compound that has gained significant attention in the scientific community due to its potential applications in the field of medicinal chemistry. This compound belongs to the class of sulfonamide derivatives that have been extensively studied for their pharmacological properties.
作用机制
The mechanism of action of 2-Chloro-N-[3-[3-(methanesulfonamido)phenyl]prop-2-ynyl]acetamide involves the inhibition of enzymes by binding to their active sites. The sulfonamide group of the compound interacts with the zinc ion in the active site of carbonic anhydrase, thereby blocking its catalytic activity. Similarly, the compound inhibits histone deacetylase by binding to its catalytic site and preventing the deacetylation of histones, which is a crucial step in gene expression. The inhibition of matrix metalloproteinases occurs through the chelation of the zinc ion in their active site, thereby preventing the cleavage of extracellular matrix proteins.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 2-Chloro-N-[3-[3-(methanesulfonamido)phenyl]prop-2-ynyl]acetamide depend on the specific enzyme that is inhibited. The inhibition of carbonic anhydrase leads to a decrease in the production of bicarbonate ions, which are essential for the maintenance of acid-base balance in the body. The inhibition of histone deacetylase results in the modulation of gene expression, which can have a wide range of effects on cellular processes such as proliferation, differentiation, and apoptosis. The inhibition of matrix metalloproteinases can prevent the degradation of extracellular matrix proteins, which are important for tissue remodeling and repair.
实验室实验的优点和局限性
The advantages of using 2-Chloro-N-[3-[3-(methanesulfonamido)phenyl]prop-2-ynyl]acetamide in lab experiments include its high potency and selectivity towards specific enzymes. It can be used as a tool compound to study the role of these enzymes in various physiological and pathological processes. However, the limitations of using this compound include its potential toxicity and off-target effects. Careful dose-response studies and toxicity assays are required to ensure the safety and specificity of this compound in lab experiments.
未来方向
The future directions for the research on 2-Chloro-N-[3-[3-(methanesulfonamido)phenyl]prop-2-ynyl]acetamide include the development of more potent and selective analogs for specific enzyme targets. The exploration of its potential applications in the treatment of various diseases such as cancer, inflammation, and osteoporosis is also an area of active research. The elucidation of its mechanism of action and its effects on cellular signaling pathways can provide valuable insights into the regulation of physiological processes. Overall, the research on 2-Chloro-N-[3-[3-(methanesulfonamido)phenyl]prop-2-ynyl]acetamide holds great promise for the development of novel therapeutic strategies in the field of medicinal chemistry.
合成方法
The synthesis of 2-Chloro-N-[3-[3-(methanesulfonamido)phenyl]prop-2-ynyl]acetamide involves the reaction of 2-chloroacetamide with 3-[(prop-2-yn-1-yl)amino]benzenesulfonamide in the presence of a base such as sodium hydride. The reaction takes place in an aprotic solvent such as dimethylformamide, and the product is obtained in good yield after purification by column chromatography.
科学研究应用
2-Chloro-N-[3-[3-(methanesulfonamido)phenyl]prop-2-ynyl]acetamide has been studied for its potential applications in the field of medicinal chemistry. It has been shown to exhibit inhibitory activity against a variety of enzymes such as carbonic anhydrase, histone deacetylase, and matrix metalloproteinases. These enzymes play a crucial role in various physiological and pathological processes, and their inhibition has been explored as a therapeutic strategy for the treatment of several diseases such as cancer, inflammation, and osteoporosis.
属性
IUPAC Name |
2-chloro-N-[3-[3-(methanesulfonamido)phenyl]prop-2-ynyl]acetamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13ClN2O3S/c1-19(17,18)15-11-6-2-4-10(8-11)5-3-7-14-12(16)9-13/h2,4,6,8,15H,7,9H2,1H3,(H,14,16) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DTUBSLPHUSHSFZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)NC1=CC=CC(=C1)C#CCNC(=O)CCl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13ClN2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
300.76 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![4-[4-(4-Methoxyphenyl)isoxazol-5-yl]benzene-1,3-diol](/img/structure/B2807824.png)
![O-[[(2R,3R)-3-(Trifluoromethyl)oxolan-2-yl]methyl]hydroxylamine;hydrochloride](/img/structure/B2807827.png)
![N-(4-fluorophenyl)-2-[(2-oxo-1H-pyrimidin-6-yl)sulfanyl]acetamide](/img/structure/B2807831.png)
![tert-butyl 2-[4,5-dichloro-6-oxo-1(6H)-pyridazinyl]acetate](/img/structure/B2807832.png)


![Tert-butyl (5S)-5-(aminomethyl)-6-azabicyclo[3.2.1]octane-6-carboxylate;hydrochloride](/img/structure/B2807838.png)

![5-(6-Cyclopropyl-5-fluoropyrimidin-4-yl)-3a,4,6,6a-tetrahydropyrrolo[3,4-c]pyrrole-1,3-dione](/img/structure/B2807840.png)
![4-[(4-Chlorophenyl)methoxy]aniline](/img/structure/B2807841.png)
![N-(3,4-dimethylphenyl)-3-((4-isopropylphenyl)sulfonyl)thieno[2,3-e][1,2,3]triazolo[1,5-a]pyrimidin-5-amine](/img/structure/B2807842.png)
![2-(5,6,7,8-Tetrahydro-[1,2,4]triazolo[4,3-a]pyridin-3-yl)acetonitrile](/img/structure/B2807844.png)
![8a-(4-Methoxyphenyl)-octahydropyrrolo[1,2-a]pyrimidin-6-one](/img/structure/B2807846.png)